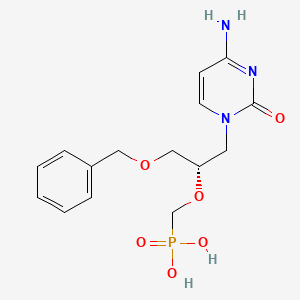

![molecular formula C14H22N5O8P B14042918 [[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethoxy-hydroxyphosphoryl]oxymethyl propan-2-yl carbonate](/img/structure/B14042918.png)

[[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethoxy-hydroxyphosphoryl]oxymethyl propan-2-yl carbonate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

MONO-POC TENOFOVIR is a prodrug of tenofovir, a nucleotide analog reverse transcriptase inhibitor used primarily in the treatment of HIV-1 and Hepatitis B infections . This compound is designed to improve the bioavailability and membrane permeability of tenofovir, which in its parent form has poor membrane permeability and low oral bioavailability .

Métodos De Preparación

The synthesis of MONO-POC TENOFOVIR involves several steps starting from acyclic precursors. One efficient synthetic route begins with diaminomalononitrile, proceeding through a four-step protocol to yield tenofovir . This method improves yield and eliminates the need for problematic reagents like magnesium tert-butoxide . Industrial production methods often involve the esterification of tenofovir to form the POC diester, which enhances its pharmacokinetic properties .

Análisis De Reacciones Químicas

MONO-POC TENOFOVIR undergoes various chemical reactions, including:

Oxidation: This reaction is less common for tenofovir derivatives.

Reduction: Not typically involved in the primary reactions of tenofovir.

Substitution: Common in the synthesis of tenofovir derivatives, especially during the esterification process.

Hydrolysis: The prodrug is hydrolyzed in vivo to release the active tenofovir.

Common reagents used in these reactions include chiral amines, hydrogen cyanide, and various solvents . The major products formed are tenofovir and its phosphorylated derivatives .

Aplicaciones Científicas De Investigación

MONO-POC TENOFOVIR has significant applications in scientific research, particularly in:

Chemistry: Used as a model compound for studying nucleotide analogs and their pharmacokinetics.

Biology: Investigated for its role in inhibiting viral replication in HIV and Hepatitis B.

Medicine: A critical component of antiretroviral therapy for HIV and Hepatitis B.

Industry: Used in the development of more effective and safer antiviral drugs.

Mecanismo De Acción

The mechanism of action of MONO-POC TENOFOVIR involves its conversion to tenofovir in vivo. Tenofovir is then phosphorylated to tenofovir diphosphate, which inhibits viral reverse transcriptase by acting as a chain terminator during viral DNA synthesis . This selective inhibition prevents the replication of the virus while showing limited effects on human enzymes .

Comparación Con Compuestos Similares

MONO-POC TENOFOVIR is often compared with other tenofovir prodrugs such as tenofovir disoproxil fumarate and tenofovir alafenamide . These compounds share similar mechanisms of action but differ in their pharmacokinetics and side effect profiles. For instance, tenofovir alafenamide has better stability in plasma and fewer renal and bone toxicity issues compared to tenofovir disoproxil fumarate .

Similar compounds include:

Tenofovir disoproxil fumarate: Another prodrug of tenofovir with different pharmacokinetics.

Tenofovir alafenamide: A newer prodrug with improved safety profiles.

MONO-POC TENOFOVIR stands out due to its unique esterification process, which enhances its bioavailability and therapeutic efficacy .

Propiedades

Fórmula molecular |

C14H22N5O8P |

|---|---|

Peso molecular |

419.33 g/mol |

Nombre IUPAC |

[[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethoxy-hydroxyphosphoryl]oxymethyl propan-2-yl carbonate |

InChI |

InChI=1S/C14H22N5O8P/c1-9(2)27-14(20)24-8-26-28(21,22)25-7-23-10(3)4-19-6-18-11-12(15)16-5-17-13(11)19/h5-6,9-10H,4,7-8H2,1-3H3,(H,21,22)(H2,15,16,17)/t10-/m1/s1 |

Clave InChI |

RHIQBWBMYSGGCA-SNVBAGLBSA-N |

SMILES isomérico |

C[C@H](CN1C=NC2=C(N=CN=C21)N)OCOP(=O)(O)OCOC(=O)OC(C)C |

SMILES canónico |

CC(C)OC(=O)OCOP(=O)(O)OCOC(C)CN1C=NC2=C(N=CN=C21)N |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1S,2R,6S,8S)-4,10-dibenzyl-4,10-diazatricyclo[6.3.0.02,6]undecan-7-one](/img/structure/B14042873.png)

![1-(3,8-Diazabicyclo[3.2.1]octan-3-YL)-2,2,2-trifluoroethanone hydrochloride](/img/structure/B14042892.png)

![bromo-7-ethyl-N-isobutyl-7H-imidazo[4,5-c]pyridazin-8-amine](/img/structure/B14042931.png)